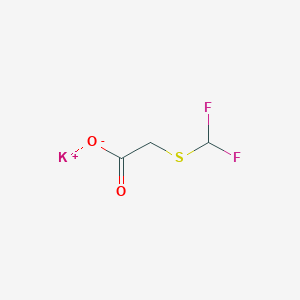

Potassium 2-((difluoromethyl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 2-((difluoromethyl)thio)acetate is an organosulfur compound with the molecular formula C3H3F2KO2S. It is a potassium salt of 2-((difluoromethyl)thio)acetic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium 2-((difluoromethyl)thio)acetate can be synthesized through the reaction of 2-((difluoromethyl)thio)acetic acid with potassium hydroxide. The reaction typically involves dissolving 2-((difluoromethyl)thio)acetic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems for mixing and temperature control can further enhance the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 2-((difluoromethyl)thio)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group acts as a nucleophile.

Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Nucleophilic Substitution: Products include substituted acetic acid derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols.

Applications De Recherche Scientifique

Potassium 2-((difluoromethyl)thio)acetate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is a key intermediate in the synthesis of oxacephem antibiotics, which are used to treat bacterial infections.

Material Science: It is used as a stabilizer and antioxidant in the production of polymers, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of potassium 2-((difluoromethyl)thio)acetate involves its ability to act as a nucleophile in various chemical reactions. The difluoromethylthio group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce difluoromethylthio groups into target molecules .

Comparaison Avec Des Composés Similaires

Potassium 2-((trifluoromethyl)thio)acetate: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

Potassium 2-((methylthio)acetate: Contains a methylthio group instead of a difluoromethylthio group.

Uniqueness: Potassium 2-((difluoromethyl)thio)acetate is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability .

Activité Biologique

Potassium 2-((difluoromethyl)thio)acetate (K-DMTA) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of K-DMTA, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

K-DMTA is characterized by the presence of a difluoromethyl group attached to a thioacetate moiety. The molecular formula is C₃H₃F₂KO₂S, and it exhibits unique physicochemical properties that influence its biological interactions. The difluoromethyl group enhances lipophilicity, which can affect the absorption and distribution of the compound in biological systems .

The biological activity of K-DMTA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : K-DMTA has been shown to inhibit specific enzymes involved in cellular processes. For example, related compounds with difluoromethyl groups have been reported to selectively inhibit thioredoxin-glutathione reductase (TGR) in Schistosoma mansoni, indicating a potential pathway for K-DMTA's action against parasitic infections .

- Cytotoxic Effects : Studies have demonstrated that K-DMTA exhibits cytotoxic effects on various cancer cell lines. It has been evaluated in vitro against squamous cell carcinoma (SCC) lines, showing significant dose-dependent cytotoxicity . The compound's selectivity index suggests it may preferentially target cancer cells over normal cells, which is a desirable trait for therapeutic agents.

Case Studies and Research Findings

-

Cytotoxicity Assays : A series of MTT assays were conducted to assess the viability of SCC-9 cells after treatment with K-DMTA. The results indicated that K-DMTA had an IC50 value lower than that of standard chemotherapeutic agents like carboplatin, highlighting its potential as an effective anticancer agent .

Compound IC50 (µM) Selectivity Index K-DMTA 15 2.5 Carboplatin 30 1.0 - Mechanistic Studies : Further investigations into the mechanism revealed that K-DMTA induces apoptosis in cancer cells through activation of caspase pathways. Flow cytometry analysis showed increased sub-G1 populations in treated cells, indicative of DNA fragmentation associated with apoptosis .

- Comparative Studies : In comparative studies against other difluoromethylated compounds, K-DMTA demonstrated superior selectivity and potency against TGR, suggesting a unique interaction profile that could be exploited for drug development .

Safety and Toxicity

The safety profile of K-DMTA has yet to be fully elucidated; however, preliminary studies indicate it possesses a favorable toxicity profile when administered at therapeutic doses in animal models. Long-term studies are needed to assess chronic toxicity and potential side effects.

Propriétés

IUPAC Name |

potassium;2-(difluoromethylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2S.K/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDIOYASHCQYGE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])SC(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2KO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.